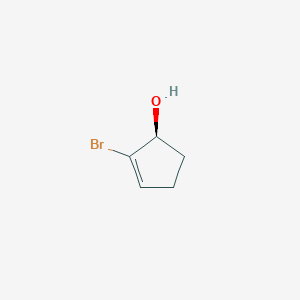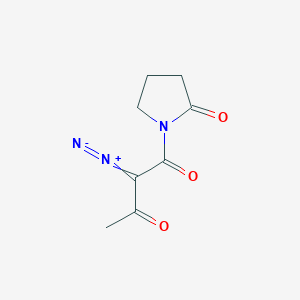
3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate is a chemical compound characterized by its unique structure, which includes a diazonium group, a pyrrolidinone ring, and a butenolide moiety. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate typically involves the reaction of a pyrrolidinone derivative with a diazonium salt. One common method includes the thermal cyclization of substituted 4-[(2-amino-2-oxoethyl)amino]butanoic acids to afford 2-(2-oxopyrrolidin-1-yl)acetamides . This intermediate can then be further reacted with appropriate reagents to introduce the diazonium group and form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group to other functional groups.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in bioconjugation and labeling studies.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate involves its ability to undergo various chemical transformations. The diazonium group is particularly reactive, allowing the compound to participate in a range of reactions. Molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one, share some structural similarities.
Diazonium compounds: Other diazonium salts with different substituents can exhibit similar reactivity.
Butenolides: Compounds with the butenolide moiety, such as 4-oxo-1,4-dihydropyridine-3-carboxylates, also share some structural features.
Uniqueness
The uniqueness of 3-Diazonio-4-oxo-4-(2-oxopyrrolidin-1-yl)but-2-en-2-olate lies in its combination of functional groups, which imparts distinct reactivity and potential applications. The presence of both the diazonium group and the pyrrolidinone ring makes it a versatile compound for various chemical and biological studies.
Eigenschaften
CAS-Nummer |
126685-93-6 |
|---|---|
Molekularformel |
C8H9N3O3 |
Molekulargewicht |
195.18 g/mol |
IUPAC-Name |
2-diazo-1-(2-oxopyrrolidin-1-yl)butane-1,3-dione |
InChI |
InChI=1S/C8H9N3O3/c1-5(12)7(10-9)8(14)11-4-2-3-6(11)13/h2-4H2,1H3 |
InChI-Schlüssel |
WBOUINZGMYOWOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=[N+]=[N-])C(=O)N1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






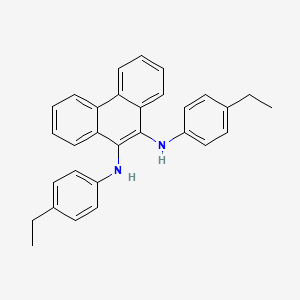

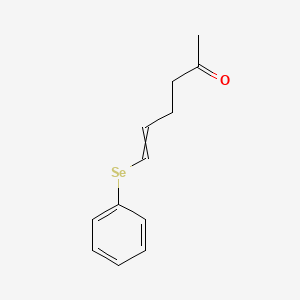
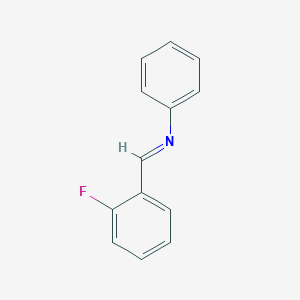
![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)


![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
